molecular formula C24H25N5O2S B2443551 N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-69-7

N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2443551
CAS No.: 1111214-69-7
M. Wt: 447.56
InChI Key:
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Description

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .


Synthesis Analysis

Triazole compounds are synthesized via aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .


Physical and Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties and have the molecular formula C2H3N3 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic pathways for compounds similar to the specified chemical, highlighting their structural diversity and potential for biological applications. For instance, the synthesis of pyrazoles and triazoles bearing a quinazoline moiety has been explored, demonstrating the versatility of these compounds in medicinal chemistry (Saad et al., 2011). Another study focused on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activity and toxicity, which paves the way for their potential therapeutic use (Danylchenko et al., 2016).

Biological Activity and Applications

The compounds structurally related to the specified chemical have been investigated for various biological activities. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-tumor activities, demonstrating significant potential in cancer therapy (Ahmed et al., 2014). Another study synthesized and tested the antimicrobial activities of quinoline derivatives containing an azole nucleus, showing promise in combating microbial infections (Özyanik et al., 2012).

Antimicrobial and Antitumor Properties

Some derivatives have been synthesized with the aim of exploring their antimicrobial and antitumor potentials. For instance, a series of novel 1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated for their antimicrobial activities against primary pathogens, showing moderate to good activities (Pokhodylo et al., 2021). Similarly, new quinazoline derivatives have been developed and characterized for their anticancer activity, indicating significant cytotoxicity against cancer cell lines (Abuelizz et al., 2017).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Future Directions

The therapeutic importance of triazole derivatives has been confirmed in the literature, and there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUDQMSENINOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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